molecular formula C16H24N2O B5500930 2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5500930
M. Wt: 260.37 g/mol
InChI Key: RNDQJVDXKHJZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with three methyl groups at positions 2, 4, and 6, and a piperidine ring attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide typically involves the following steps:

  • Formation of the Benzamide Core: : The benzamide core can be synthesized through the reaction of 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-methylpiperidine to yield the desired benzamide.

  • Reaction Conditions: : The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Solvents such as dichloromethane or chloroform are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of alkylated piperidine derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to enhance binding affinity to certain receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trifluoro-N-(1-methylpiperidin-4-yl)benzamide: Similar structure but with fluorine substitutions, which can alter its chemical properties and biological activity.

    2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Contains a piperidine ring but differs in the substituents on the benzamide core.

Uniqueness

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of three methyl groups on the benzamide core can affect its steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)16(19)17-14-5-7-18(4)8-6-14/h9-10,14H,5-8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDQJVDXKHJZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.